N1-(2-ethoxyphenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide
Description
N1-(2-Ethoxyphenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalyl core linked to two distinct substituents:
- N1-substituent: A 2-ethoxyphenyl group, featuring an ethoxy (-OCH₂CH₃) moiety at the ortho position of the aromatic ring.
- N2-substituent: A branched alkyl chain with hydroxyl, methoxy, and methyl groups (2-hydroxy-4-methoxy-2-methylbutyl), contributing to its hydrophilicity and stereochemical complexity.
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-4-23-13-8-6-5-7-12(13)18-15(20)14(19)17-11-16(2,21)9-10-22-3/h5-8,21H,4,9-11H2,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONUQTBMPGCWOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C)(CCOC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-ethoxyphenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide typically involves the reaction of 2-ethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-hydroxy-4-methoxy-2-methylbutylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-ethoxyphenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-ethoxyphenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2-ethoxyphenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The hydroxy and methoxy groups play a crucial role in these interactions by forming hydrogen bonds or other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Features and Substituent Variations
The table below compares the target compound with structurally related oxalamides, emphasizing substituent-driven differences:
Key Observations :
- Aromatic vs. Aliphatic Substituents : The target compound combines an aromatic N1 group with a branched aliphatic N2 chain, whereas S336 (flavoring agent) and GMC-3 (antimicrobial) prioritize aromatic/heterocyclic groups for receptor binding .
- Polarity : The hydroxyl and methoxy groups in the N2 chain of the target compound enhance hydrophilicity compared to S336’s pyridyl group or GMC-2’s chloro-fluoro-methoxy system .
Target Compound Hypotheses :
- The 2-ethoxy group may confer moderate lipophilicity, balancing solubility and membrane permeability.
Biological Activity
N1-(2-ethoxyphenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide, often referred to as Ethephon, is a synthetic compound primarily recognized for its role as a plant growth regulator. This article delves into its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉N₂O₃
- Molecular Weight : Approximately 312.363 g/mol
- Melting Point : 124-127ºC
- Density : About 1.2 g/cm³
The compound contains an oxalamide functional group, which is significant for its biological interactions and reactivity in various chemical applications.
Ethephon functions by releasing ethylene gas when it decomposes, mimicking the natural plant hormone ethylene. This action influences several physiological processes in plants, including:
- Fruit Ripening : Accelerates the ripening of fruits such as tomatoes and bananas.
- Flowering : Promotes flowering in certain plants.
- Leaf Abscission : Induces leaf drop in some species.
Biological Activity in Plants
Ethephon's primary application is in agriculture and horticulture. Its role as an ethylene-releasing agent has been extensively studied:
| Application | Effect |
|---|---|
| Fruit ripening | Enhances color and flavor development |
| Flowering promotion | Increases yield by synchronizing flowering |
| Leaf abscission | Facilitates harvest by promoting leaf drop |
Research indicates that Ethephon can significantly influence crop yield and quality by regulating these processes.
Antimicrobial Potential
While Ethephon is predominantly used in plant biology, compounds with structural similarities have shown promising antimicrobial activities. For instance, 2-hydroxy-4-methoxybenzaldehyde (HMB), a related compound, exhibited significant antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 1024 µg/ml . This suggests that further exploration of Ethephon's derivatives could reveal similar antimicrobial potential.
Case Studies
-
Fruit Ripening Studies :
- A study demonstrated that Ethephon-treated apples exhibited enhanced ripening characteristics compared to untreated controls, resulting in improved marketability due to better color and firmness.
- Antibacterial Activity :
Future Directions and Research Findings
Despite the established applications of Ethephon in agriculture, its full biological profile remains under-explored. Future studies should focus on:
- Molecular Docking Studies : To understand binding affinities with various biological targets.
- In Vivo Studies : Assessing the therapeutic potential of Ethephon or its derivatives in clinical settings.
- Comparative Analysis with Related Compounds : Investigating the biological activity of structurally similar compounds to identify unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
